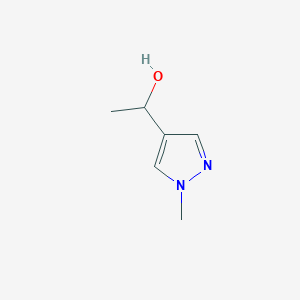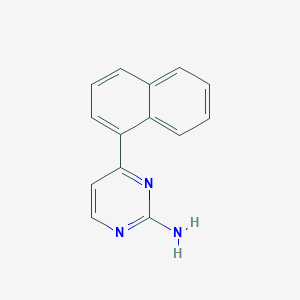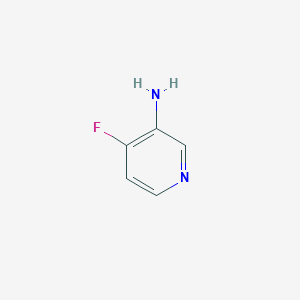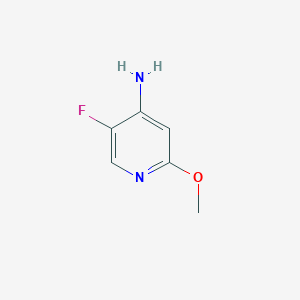
2-Methyl-4-(2-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(2-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for proteomics research .
Synthesis Analysis
The synthesis of anilines like “2-Methyl-4-(2-methylphenoxy)aniline” can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(2-methylphenoxy)aniline” consists of a benzene ring with an amine group (NH2) and a 2-methylphenoxy group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4-(2-methylphenoxy)aniline” include a density of 1.1±0.1 g/cm3, boiling point of 342.8±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and a flash point of 157.0±17.8 °C .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “2-Methyl-4-(2-methylphenoxy)aniline,” but unfortunately, the available information does not provide a detailed breakdown into specific fields of application. The compound is mentioned in relation to proteomics research and as a reference standard for pharmaceutical testing , but detailed applications in distinct fields are not specified in the search results.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a unique chemical used in early discovery research , and further studies are needed to identify its specific targets and their roles.
Biochemical Pathways
As a unique chemical used in proteomics research , it may influence various biochemical processes.
Result of Action
As a unique chemical used in early discovery research , it is expected to have some biological effects.
Propiedades
IUPAC Name |
2-methyl-4-(2-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-14(10)16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJAIZLCFIZMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
